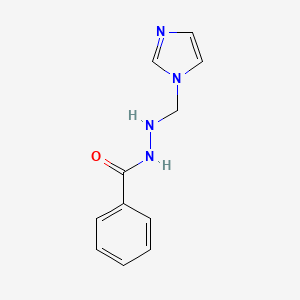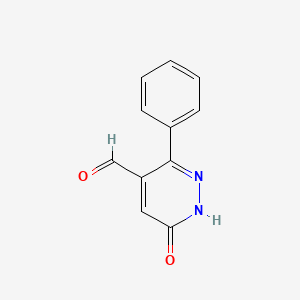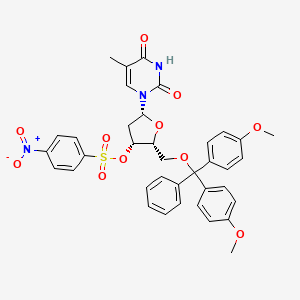![molecular formula C6H6F3N3 B12929807 [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/no-structure.png)
[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine: is an organic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and a methanamine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The methanamine group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(Trifluoromethyl)pyrimidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[6-(Trifluoromethyl)pyrimidin-4-yl]methyl chloride: Contains a chloride group instead of a methanamine group.
[6-(Trifluoromethyl)pyrimidin-4-yl]methyl ether: Features an ether group in place of the methanamine group.
Uniqueness
The uniqueness of [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine lies in its combination of the trifluoromethyl and methanamine groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6F3N3 |
|---|---|
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-1-4(2-10)11-3-12-5/h1,3H,2,10H2 |
Clé InChI |
VAIOWXTWXJZSDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










